4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
CAS No.: 1220032-49-4
Cat. No.: VC2687407
Molecular Formula: C16H26ClNO3
Molecular Weight: 315.83 g/mol
* For research use only. Not for human or veterinary use.
![4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride - 1220032-49-4](/images/structure/VC2687407.png)
Specification
CAS No. | 1220032-49-4 |
---|---|
Molecular Formula | C16H26ClNO3 |
Molecular Weight | 315.83 g/mol |
IUPAC Name | 4-[2-[(3,5-dimethoxyphenyl)methoxy]ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C16H25NO3.ClH/c1-18-15-9-14(10-16(11-15)19-2)12-20-8-5-13-3-6-17-7-4-13;/h9-11,13,17H,3-8,12H2,1-2H3;1H |
Standard InChI Key | TUDNUYFLXDPAKH-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)COCCC2CCNCC2)OC.Cl |
Canonical SMILES | COC1=CC(=CC(=C1)COCCC2CCNCC2)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with considerable potential in pharmaceutical research and development. It belongs to the piperidine class of heterocyclic compounds, which are known for their diverse pharmacological properties. The compound features a piperidine ring connected to a dimethoxybenzyl group through an oxyethyl linker, creating a unique structural arrangement that contributes to its chemical behavior and potential biological activities.
Basic Identification Parameters
The compound is formally identified through several standard chemical identifiers. Its CAS registry number is 1220032-49-4, which serves as its unique chemical identifier in scientific databases and literature . The IUPAC name, which describes its chemical structure systematically, is 4-[2-[(3,5-dimethoxyphenyl)methoxy]ethyl]piperidine;hydrochloride . This nomenclature precisely details the compound's structural arrangement, indicating the position of functional groups and their connectivity.
Molecular Properties
Chemical Characteristics and Structural Analysis
The structural arrangement of 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride features several distinctive elements that influence its chemical behavior and potential applications. The compound contains a basic piperidine nitrogen atom that exists as a hydrochloride salt, which typically improves water solubility compared to the free base form.
Structural Features
The molecular structure of 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride can be represented in various notation systems. According to PubChem data, its InChI representation is InChI=1S/C16H25NO3.ClH/c1-18-15-9-14(10-16(11-15)19-2)12-20-8-5-13-3-6-17-7-4-13;/h9-11,13,17H,3-8,12H2,1-2H3;1H . The SMILES notation, which is another linear representation of the chemical structure, is documented as COC1=CC(=CC(=C1)COCCC2CCNCC2)OC.Cl . These notations provide standardized methods for representing the compound's structure in databases and publications.
Chemical Properties
The presence of the piperidine moiety confers basic properties to the molecule, similar to other piperidine derivatives. The nitrogen atom in the piperidine ring serves as a basic center, capable of interacting with acidic compounds and protons. This basic characteristic is relevant for its potential pharmacological activities, as many drugs target receptors through ionic and hydrogen bonding interactions involving basic nitrogen atoms.
The dimethoxy groups on the benzyl moiety contribute to the compound's electronic distribution and potential hydrogen bonding interactions. These methoxy groups can serve as hydrogen bond acceptors, potentially facilitating interactions with biological targets such as proteins and receptors.
Comparative Analysis with Related Compounds
Understanding the structural and pharmacological relationships between 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride and similar compounds provides valuable insights into its potential properties and applications.
Structural Comparison with Position Isomers
A notable structural comparison can be made with 2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride, which differs only in the position of substitution on the piperidine ring. This compound, with CAS number 1220038-22-1, shares the same molecular formula (C16H26ClNO3) and molecular weight (315.83 g/mol). The primary difference lies in the position of the oxyethyl linker, which is at position 2 of the piperidine ring rather than position 4. This positional difference may significantly affect biological activity and receptor selectivity, as the three-dimensional arrangement of functional groups plays a crucial role in molecular recognition and binding to biological targets.
Comparative Activity Profiles
The table below presents a comparative analysis of 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride and structurally related compounds:
Compound | Structural Features | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|---|---|
4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride | Piperidine ring with substitution at position 4; 3,5-dimethoxybenzyl group | 1220032-49-4 | C16H26ClNO3 | 315.83 | Reference compound |
2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride | Piperidine ring with substitution at position 2; 3,5-dimethoxybenzyl group | 1220038-22-1 | C16H26ClNO3 | 315.83 | Position isomer with substitution at C-2 of piperidine |
4-(2,3-Dimethylphenoxy)piperidine hydrochloride | Piperidine ring with direct attachment to dimethylphenoxy group | 1171504-55-4 | C13H20ClNO | 241.76 | Different aromatic substitution pattern; lacks ethyl linker; lower molecular weight |
This comparative analysis highlights the structural diversity within this class of compounds and suggests how subtle structural differences might influence biological activities and applications in research.
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